Product packaging for Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-(Cat. No.:CAS No. 37136-99-5)

Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-

Cat. No.: B1312931
CAS No.: 37136-99-5
M. Wt: 291.61 g/mol
InChI Key: ZMQHIXINZCKMJF-UHFFFAOYSA-N
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Description

Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- is a useful research compound. Its molecular formula is C12H16BrClO and its molecular weight is 291.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrClO B1312931 Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- CAS No. 37136-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromohexoxy)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClO/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQHIXINZCKMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466281
Record name BENZENE, 1-[(6-BROMOHEXYL)OXY]-4-CHLORO-
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Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37136-99-5
Record name 1-[(6-Bromohexyl)oxy]-4-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37136-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BENZENE, 1-[(6-BROMOHEXYL)OXY]-4-CHLORO-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Halogenated Aryl Alkyl Ethers in Advanced Organic Chemistry Research

Significance of Aryl Alkyl Ether Motifs in Synthetic Design

The aryl alkyl ether motif is a fundamental structural unit found in a wide array of biologically active molecules, including natural products and pharmaceuticals. acs.org This structural feature is crucial in the design of new therapeutic agents and advanced materials. The synthesis of these ethers is a cornerstone of organic chemistry, with classic methods like the Williamson ether synthesis and modern catalytic approaches continually being refined. acs.orgnih.gov

Role of Halogenated Aromatic and Aliphatic Substructures in Molecular Architecture

The incorporation of halogen atoms into both the aromatic and aliphatic sections of a molecule like Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-chloro- is a deliberate synthetic strategy to modulate its properties and reactivity.

The 4-chloro substituent on the benzene ring significantly alters the electronic landscape of the aromatic system. Halogens are electron-withdrawing through induction and electron-donating through resonance, a dual effect that influences the reactivity of the ring in electrophilic aromatic substitution reactions. Furthermore, halogenation of aromatic rings is a common tactic in medicinal chemistry to enhance metabolic stability and increase lipophilicity, which can improve membrane permeability. researchgate.net The chlorine atom can also participate in halogen bonding, a noncovalent interaction with Lewis bases that can be crucial for molecular recognition and ligand-protein binding. acs.org The number and position of halogen atoms on an aromatic structure are critical factors that influence the compound's absorption, distribution, and metabolism in biological systems. nih.gov

The 6-bromohexyl chain provides a flexible aliphatic spacer and, critically, a reactive functional handle. The terminal bromine atom is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the straightforward attachment of a wide variety of other molecular fragments, making it a versatile intermediate in multistep syntheses. ontosight.ai Halogenated aliphatic hydrocarbons are widely used as chemical intermediates for this reason. iloencyclopaedia.org The presence and type of halogen on an alkyl chain also affect the compound's physical properties, such as its boiling point and solubility. chemicalbook.com

Overview of Research Paradigms for Complex Organic Compounds

The study and synthesis of complex organic molecules are currently undergoing a significant paradigm shift. nso-journal.orgsciengine.comnso-journal.org Traditional research, often characterized by manual, trial-and-error experimentation, is evolving into a new era dominated by automation and artificial intelligence (AI). nso-journal.orgsciengine.comnso-journal.orgarxiv.org This transformation is driven by the need for greater efficiency and precision in chemical synthesis. nso-journal.orgnso-journal.org

Modern research paradigms leverage AI and computational algorithms for synthetic planning, predicting reaction outcomes, and elucidating complex reaction mechanisms. nso-journal.orgnso-journal.org Autonomous robotic systems are accelerating the pace of discovery by performing high-throughput screening and optimization of reaction conditions with unprecedented speed. sciengine.comnso-journal.org This "data-driven" approach is now considered the fourth paradigm of scientific research, following experimental science, theoretical computation, and simulation. nso-journal.orgnso-journal.org

In parallel, conceptual paradigms for constructing complex systems are also advancing. Inspired by the elegance of total synthesis, researchers are moving from simple one-step self-assembly processes to more sophisticated, multistep noncovalent synthesis strategies to build intricate molecular architectures. nih.gov This approach requires a deep understanding of intermolecular forces and the development of new synthetic tools to control the stepwise formation of complex structures. nih.gov The synthesis of a molecule like Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- and its subsequent use as a building block fall squarely within these modern research frameworks, which emphasize rational design, efficiency, and precise control over molecular structure.

Interactive Data Table: Properties of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-

PropertyValue
Molecular Formula C₁₂H₁₆BrClO
Molecular Weight 291.61 g/mol
IUPAC Name 1-bromo-6-(4-chlorophenoxy)hexane
Structure Aromatic Ring, Ether, Alkyl Halide
Key Features 4-chlorophenyl group, hexyl ether chain, terminal bromine

Synthetic Strategies for the Elucidation of Benzene, 1 6 Bromohexyl Oxy 4 Chloro and Analogous Structures

Foundational Etherification Methodologies for Aryl Alkyl Ether Linkages

The construction of the aryl alkyl ether bond is a cornerstone of this synthesis. Several established and contemporary methods are available, each with its own advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of synthesizing Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-chloro-, this would typically involve the reaction of a 4-chlorophenoxide salt with 1,6-dibromohexane (B150918). The reaction proceeds via an SN2 mechanism, where the alkoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide. masterorganicchemistry.comyoutube.com

The formation of the requisite 4-chlorophenoxide is achieved by treating 4-chlorophenol (B41353) with a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group. youtube.comlibretexts.org The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often being employed to dissolve the reactants and facilitate the reaction. masterorganicchemistry.com

Key considerations for a successful Williamson ether synthesis include:

Nature of the Alkyl Halide: Primary alkyl halides, like 1,6-dibromohexane, are ideal as they are most susceptible to SN2 attack. Secondary and tertiary alkyl halides are more prone to elimination side reactions. masterorganicchemistry.com

Strength of the Base: A sufficiently strong base is required to fully deprotonate the phenol (B47542).

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate.

Modifications to the classical Williamson ether synthesis have been developed to improve yields and expand its applicability. These can include the use of phase-transfer catalysts to facilitate the reaction between an aqueous and an organic phase.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-oxygen bonds, offering a milder and more versatile alternative to the Williamson ether synthesis. magtech.com.cnmit.edu This methodology can be applied to the synthesis of aryl alkyl ethers by coupling an aryl halide or triflate with an alcohol. For the synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, this would involve the coupling of 4-chlorobromobenzene with 6-bromohexan-1-ol.

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich biarylphosphine ligands often providing the best results. magtech.com.cnmit.edu The reaction conditions are generally mild, with good functional group tolerance. magtech.com.cnresearchgate.netacs.org

A general catalytic cycle for this process involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Alkoxide Formation and Ligand Exchange: The alcohol reacts with the base to form an alkoxide, which then coordinates to the palladium center.

Reductive Elimination: The aryl and alkoxide groups on the palladium center couple, forming the desired C-O bond and regenerating the palladium(0) catalyst.

Recent advancements have led to the development of highly effective protocols, such as using the precatalyst tBuBrettPhos Pd G3 with a mild base like cesium carbonate (Cs₂CO₃) in toluene. researchgate.netacs.org

Copper-catalyzed methods provide another important avenue for the synthesis of aryl alkyl ethers. These reactions, often referred to as Ullmann-type couplings, typically involve the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base. magtech.com.cnrsc.org This approach is particularly useful for the alkoxylation of aryl iodides and bromides. researchgate.net

The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- via this method would involve the reaction of 4-chlorobromobenzene with 6-bromohexan-1-ol, catalyzed by a copper species. Common copper catalysts include copper(I) iodide (CuI) and copper(I) oxide (Cu₂O). rsc.org The addition of a ligand, such as 1,10-phenanthroline (B135089) or its derivatives, can significantly enhance the efficiency of the reaction. magtech.com.cnrsc.org

Compared to palladium-catalyzed systems, copper-catalyzed reactions may sometimes require higher temperatures. However, they offer a cost-effective alternative and can be highly effective for specific substrate combinations. magtech.com.cn

In recent years, there has been a growing interest in developing transition-metal-free methods for the formation of C-O bonds to avoid potential metal contamination in the final products. diva-portal.org One such approach involves the use of diaryliodonium salts as arylating agents for alcohols. diva-portal.org These reactions proceed under mild, metal-free conditions and can provide good to excellent yields of alkyl aryl ethers. diva-portal.org

For the target molecule, this strategy would entail reacting 4-chlorophenyl(phenyl)iodonium salt with 6-bromohexan-1-ol in the presence of a base like sodium tert-butoxide. The reaction is often rapid, proceeding at room temperature. diva-portal.org

Another emerging transition-metal-free method utilizes S-arylphenothiaziniums, which can be synthesized from readily available boronic acids. acs.orgresearchgate.netacs.org These reagents allow for the selective transfer of the aryl group to the alcohol.

The direct alkylation of aryl alcohols with alkyl halides is a fundamental method for forming aryl alkyl ethers. This approach is essentially a variation of the Williamson ether synthesis. In the context of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, this would involve the direct reaction of 4-chlorophenol with 1,6-dibromohexane.

The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The choice of base and solvent is critical to the success of the reaction. While this method is straightforward, it can sometimes be limited by the reactivity of the alkyl halide and the potential for side reactions.

Recent developments in this area include the use of boron trifluoride etherate to facilitate the alkylation of aryl alcohols. mdpi.com

Method Reactants Catalyst/Reagent Key Features
Williamson Ether Synthesis 4-Chlorophenol, 1,6-DibromohexaneStrong Base (e.g., NaH)Classic, robust, good for primary alkyl halides. masterorganicchemistry.comyoutube.com
Palladium-Catalyzed Cross-Coupling 4-Chlorobromobenzene, 6-Bromohexan-1-olPalladium Catalyst, Phosphine LigandMild conditions, high functional group tolerance. magtech.com.cnresearchgate.netacs.org
Copper-Catalyzed Alkoxylation 4-Chlorobromobenzene, 6-Bromohexan-1-olCopper Catalyst (e.g., CuI), LigandCost-effective, good for aryl iodides and bromides. magtech.com.cnrsc.org
Transition-Metal-Free Arylation 4-Chlorophenyl-containing arylating agent, 6-Bromohexan-1-olDiaryliodonium Salts or S-ArylphenothiaziniumsAvoids metal contamination, mild conditions. diva-portal.orgacs.org
Direct Alkylation of Aryl Alcohols 4-Chlorophenol, 1,6-DibromohexaneBaseStraightforward, fundamental approach.

Synthetic Routes to Halogenated Benzene and Bromoalkyl Precursors

The successful synthesis of the target compound is contingent upon the availability of the starting materials: a suitably halogenated benzene derivative and a bromoalkyl chain.

Synthesis of 4-Chlorophenol:

4-Chlorophenol is a key precursor. A common industrial method for its preparation is the chlorination of phenol. wikipedia.org The regioselectivity of this reaction is highly dependent on the reaction conditions. Chlorination in polar solvents tends to favor the formation of the 4-chloro isomer. wikipedia.org Another approach involves the cupric chloride chlorination method, which utilizes phenol as the raw material and cupric chloride as both the chlorinating agent and catalyst. guidechem.com This method can achieve high selectivity for the para-isomer. guidechem.com

Synthesis of 1,6-Dibromohexane:

1,6-Dibromohexane serves as the source of the six-carbon alkyl chain with a terminal bromine. A standard laboratory synthesis involves the bromination of 1,6-hexanediol. ontosight.aichemicalbook.com Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly used for this transformation. ontosight.ailibretexts.org Another route is the radical bromination of hexane, although this may lead to a mixture of products. ontosight.ai

Precursor Starting Material Reagent(s) Reaction Type
4-Chlorophenol PhenolCl₂ in polar solvent or CuCl₂Electrophilic Aromatic Substitution (Chlorination) wikipedia.orgguidechem.com
1,6-Dibromohexane 1,6-HexanediolPBr₃ or HBrNucleophilic Substitution (Bromination) ontosight.aichemicalbook.com
1,6-Dibromohexane HexaneBr₂/UV lightFree Radical Halogenation ontosight.ai

Preparative Methods for Chlorobenzene (B131634) Derivatives

The synthesis of chlorobenzene and its derivatives is a fundamental process in organic chemistry, typically achieved through electrophilic aromatic substitution. The direct chlorination of benzene requires a catalyst to polarize the chlorine molecule, making it a more potent electrophile. chemguide.co.uk

Common catalysts include Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.ukaskfilo.com The reaction proceeds at room temperature, where one hydrogen atom on the benzene ring is substituted by a chlorine atom. chemguide.co.uk Iron is often used in industrial settings due to its lower cost; it reacts with chlorine to form iron(III) chloride in situ. chemguide.co.uk

Another approach involves the oxychlorination of benzene, where a mixture of benzene, hydrogen chloride, and oxygen is passed over a copper-containing catalyst. google.com This method is advantageous as it utilizes hydrogen chloride, often a byproduct of other industrial processes. google.com Furthermore, specific isomers of chlorobenzene derivatives can be prepared through more controlled methods. For instance, m-chlorobenzene sulphonyl chloride can be synthesized by reacting benzene sulphonyl chloride with chlorine in the presence of a Friedel-Crafts catalyst. google.com

Method Reagents Catalyst Conditions Key Feature
Direct ChlorinationBenzene, ChlorineFeCl₃ or AlCl₃Room TemperatureDirect substitution of hydrogen with chlorine. chemguide.co.uk
OxychlorinationBenzene, HCl, O₂Copper-based190° to 230° CUtilizes HCl as a chlorine source. google.com
From Sulphonyl ChlorideBenzene sulphonyl chloride, ChlorineFriedel-Crafts0° to 150° CSynthesis of specific meta-substituted derivatives. google.com

Synthesis of Bromoalkyl Chain Intermediates

The bromoalkyl chain is a crucial component, providing a reactive handle for subsequent nucleophilic substitution or coupling reactions. The synthesis of these intermediates often starts from corresponding diols or involves the functionalization of alkanes or alkenes.

One common method for preparing bromoalkanes is from alcohols using reagents like phosphorus tribromide (PBr₃). This reaction is a standard procedure for converting primary and secondary alcohols into their corresponding alkyl bromides. Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator for the bromination of alkanes at specific positions, although this is less controlled for linear chains.

For the synthesis of α,ω-dihaloalkanes, such as 1,6-dibromohexane, which is a likely precursor for the target molecule, one can start from the corresponding diol, 1,6-hexanediol. Treatment with a strong brominating agent like HBr or PBr₃ can yield the desired dibrominated product.

Starting Material Reagent Product Type Reaction Type
Alcohol (R-OH)PBr₃Alkyl bromide (R-Br)Nucleophilic Substitution
AlkaneNBS, Light/HeatAlkyl bromideFree Radical Halogenation
Diol (HO-(CH₂)n-OH)HBr or PBr₃Dibromoalkane (Br-(CH₂)n-Br)Nucleophilic Substitution
AlkeneHBr, PeroxidesAlkyl bromideAnti-Markovnikov Addition

Regioselective Synthesis of Substituted Aryl Ethers

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including aryl alkyl ethers. masterorganicchemistry.comyoutube.com This reaction involves the Sₙ2 displacement of a halide from an alkyl halide by a phenoxide ion. masterorganicchemistry.com For the synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, this would entail the reaction of 4-chlorophenoxide with a 6-bromohexyl halide. The phenoxide is typically generated in situ by treating the corresponding phenol with a base such as sodium hydroxide (B78521) or sodium hydride. youtube.comgordon.edu

Phase-transfer catalysis (PTC) can be employed to enhance the reaction rate and yield, especially when dealing with reactants in different phases. crdeepjournal.orgyoutube.com A quaternary ammonium (B1175870) or phosphonium (B103445) salt is used as the catalyst to transport the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present. crdeepjournal.org

Regioselectivity is a critical consideration when the aromatic ring has multiple potential reaction sites. In the case of substituted phenols, the position of the hydroxyl group dictates the point of etherification. For more complex substrates, directing groups on the aromatic ring can influence the regioselectivity of etherification reactions. rsc.orgnih.gov Modern cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have also been adapted for the synthesis of aryl ethers, offering milder conditions and broader substrate scope. organic-chemistry.org

Reaction Name Reactants Key Features
Williamson Ether SynthesisPhenoxide, Alkyl HalideClassic Sₙ2 reaction for ether formation. masterorganicchemistry.com
Phase-Transfer CatalysisPhenol, Alkyl Halide, Base, PTC catalystEnhances reaction between immiscible reactants. crdeepjournal.org
Ullmann CondensationPhenol, Aryl Halide, Copper catalystCopper-catalyzed synthesis of diaryl ethers.
Buchwald-Hartwig EtherificationPhenol, Aryl Halide, Palladium catalystPalladium-catalyzed cross-coupling for aryl ether synthesis. organic-chemistry.org

Advanced Functionalization and Derivatization Techniques

Beyond the initial construction of the core structure, advanced synthetic methods can be employed to introduce further complexity and functionality.

Strategies for Incorporating Specific Alkyl Halide Functionalities

The introduction of an alkyl halide at the terminus of the ether chain is a key synthetic step. This is often achieved by using a dihaloalkane as the alkylating agent in the Williamson ether synthesis. For instance, reacting 4-chlorophenol with an excess of 1,6-dibromohexane under basic conditions would favor the mono-etherification product, leaving a terminal bromide. The use of an excess of the dihaloalkane is crucial to minimize the formation of the diether byproduct.

Alternatively, a haloalcohol can be used to first form the hydroxyalkyl aryl ether, which is then converted to the corresponding alkyl halide. This two-step process can sometimes offer better control and higher yields. For example, 4-chlorophenol could be reacted with 6-bromo-1-hexanol, followed by bromination of the terminal alcohol group.

Stereoselective Etherification Challenges and Advances

While stereoselectivity is not a factor in the synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- due to the absence of stereocenters, it is a significant challenge in the synthesis of more complex analogous structures. The Williamson ether synthesis, being an Sₙ2 reaction, proceeds with inversion of configuration at the alkyl halide's stereocenter. libretexts.org This inherent stereospecificity can be exploited to control the stereochemistry of the product.

Recent advances in catalysis have led to the development of stereoselective etherification reactions. For example, palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate can produce allylic aryl ethers with high regioselectivity. frontiersin.org Copper-promoted coupling of vinyl boronate esters and alcohols also allows for the stereospecific synthesis of enol ethers. organic-chemistry.org These methods provide powerful tools for the synthesis of chiral ethers.

Oxidative Annulation and Dearomatization Processes Involving Aryl Ethers

Aryl ethers can undergo a variety of advanced transformations that modify the aromatic ring itself. Oxidative annulation is one such process where the aryl ether is reacted with an alkyne in the presence of a palladium catalyst to form functionalized spirocycles or naphthalenes. acs.orgnih.gov This reaction proceeds through a para-selective C-H functionalization. acs.orgnih.gov

Dearomatization reactions convert flat, aromatic compounds into three-dimensional cyclic structures, which is a valuable strategy in the synthesis of natural products and bioactive molecules. rsc.orgnih.gov Aryl ethers can be subjected to dearomatization processes, for instance, through a Birch reduction followed by alkylation and rearomatization, which can be used to synthesize functionalized allyl aryl ethers from benzoic acids. acs.org Another approach involves the dearomatization of aryl sulfoxides to generate alicyclic structures. rsc.orgnih.gov

These advanced techniques open up avenues for transforming simple aryl ethers like Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- into a diverse range of complex and valuable molecules.

Mechanistic Probes of Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Mechanisms on the Bromohexyl Moiety

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. masterorganicchemistry.com For the primary alkyl bromide structure of the bromohexyl group in "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-", two principal mechanisms are considered: the bimolecular (SN2) and unimolecular (SN1) pathways. The structure of the substrate is a primary determinant in which of these pathways will be favored.

The SN2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.compressbooks.pub This pathway is characteristic of primary haloalkanes like the bromohexyl moiety of the subject compound. chemicalnote.comyoutube.com The reaction involves a backside attack, where the nucleophile approaches the carbon atom from the side opposite the leaving group. pressbooks.pubmasterorganicchemistry.comyoutube.compharmaguideline.com This approach leads to a transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.comjove.com

A defining characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. pressbooks.pubmasterorganicchemistry.comjove.com As the nucleophile attacks from the backside and the leaving group departs from the front side, the other three substituents on the carbon atom are pushed over, much like an umbrella flipping inside out in a strong wind. pressbooks.pubmasterorganicchemistry.comjove.com

If the carbon atom bearing the bromine in the bromohexyl group were a chiral center, the SN2 reaction would proceed with a predictable inversion of its configuration (e.g., an R-enantiomer would yield an S-enantiomer). pressbooks.publibretexts.org While the specific carbon in "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-" is not a stereocenter, the principle of inversion is a fundamental aspect of the SN2 pathway that governs its reactions. masterorganicchemistry.comyoutube.com This stereospecificity is a direct consequence of the concerted, backside attack mechanism. jove.comlibretexts.org

The rate of an SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center. libretexts.orglibretexts.orgchemistrysteps.com The SN2 transition state is crowded, with five groups coordinated to the central carbon. libretexts.org Bulky substituents on or near the reaction center will impede the approach of the nucleophile, slowing down the reaction rate significantly. libretexts.orglibretexts.orgyoutube.com

The bromohexyl moiety of "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-" is a primary alkyl bromide. The carbon atom bonded to the bromine is only attached to one other carbon atom, with the remaining valencies filled by small hydrogen atoms. This minimal substitution results in low steric hindrance, making the electrophilic carbon readily accessible to the attacking nucleophile. libretexts.orgchemguide.co.uk Consequently, primary alkyl halides like this react much faster via the SN2 mechanism compared to more sterically hindered secondary or tertiary halides. masterorganicchemistry.commasterorganicchemistry.com

Substrate TypeRelative Rate of SN2 ReactionReason
MethylFastestLeast steric hindrance.
Primary (e.g., Bromohexyl group)FastLow steric hindrance, allowing easy backside attack. libretexts.org
SecondarySlowIncreased steric hindrance impedes nucleophile approach. libretexts.org
TertiaryExtremely Slow / No ReactionSevere steric hindrance prevents backside attack. masterorganicchemistry.comyoutube.comchemguide.co.uk

The SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemicalnote.comchemguide.co.ukpearson.comvedantu.com The second step is the rapid attack of a nucleophile on the planar carbocation. chemicalnote.comchemguide.co.ukvedantu.com This pathway is favored for tertiary and, to a lesser extent, secondary alkyl halides, as well as for substrates that can form resonance-stabilized carbocations. masterorganicchemistry.comquora.com For the primary bromohexyl group of "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-", the SN1 pathway is highly unfavorable. chemguide.co.uk

The feasibility of an SN1 reaction is critically dependent on the stability of the carbocation intermediate formed in the first step. chemguide.co.ukpearson.com Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon. chemicalnote.compearson.com Tertiary carbocations are the most stable, followed by secondary, while primary and methyl carbocations are highly unstable and energetically difficult to form. masterorganicchemistry.comchemicalnote.comchemist.sg

Dissociation of the bromide from the bromohexyl moiety would generate a primary carbocation. This high-energy intermediate is not sufficiently stabilized, making its formation a very slow and energetically unfavorable process. chemguide.co.ukchemist.sg Therefore, the SN1 mechanism is not a significant reaction pathway for the bromohexyl group of this compound under typical nucleophilic substitution conditions. masterorganicchemistry.com

Carbocation TypeRelative StabilityFavored Substitution Pathway
TertiaryMost StableSN1
SecondaryIntermediateSN1 or SN2
Primary (e.g., from Bromohexyl group)Least StableSN2

The SN1 and SN2 mechanisms can be distinguished by their reaction kinetics and stereochemical outcomes. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics (rate = k[substrate][nucleophile]). masterorganicchemistry.comchemicalnote.commasterorganicchemistry.compharmaguideline.com In contrast, the rate of an SN1 reaction depends only on the concentration of the substrate, as the rate-determining step is the unimolecular formation of the carbocation, thus following first-order kinetics (rate = k[substrate]). masterorganicchemistry.comchemicalnote.compharmaguideline.comquora.com

Stereochemically, SN2 reactions are stereospecific and proceed with complete inversion of configuration. masterorganicchemistry.comjove.com SN1 reactions, however, proceed through a planar carbocation intermediate that can be attacked by the nucleophile from either face. masterorganicchemistry.comchemicalnote.com This typically leads to a mixture of retention and inversion products, often resulting in racemization if the starting material is chiral. masterorganicchemistry.comchemicalnote.commasterorganicchemistry.com

Given that the bromohexyl moiety is a primary alkyl halide with low steric hindrance and would form a highly unstable primary carbocation, nucleophilic substitution reactions on "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-" are expected to proceed almost exclusively through the SN2 pathway.

FeatureSN1 MechanismSN2 Mechanism
KineticsFirst-order (rate = k[substrate]) masterorganicchemistry.comchemicalnote.compharmaguideline.comSecond-order (rate = k[substrate][nucleophile]) masterorganicchemistry.comchemicalnote.commasterorganicchemistry.com
MechanismTwo steps, involves carbocation intermediate chemicalnote.comvedantu.comOne concerted step, involves pentacoordinate transition state masterorganicchemistry.compressbooks.pub
Substrate PreferenceTertiary > Secondary > Primary masterorganicchemistry.comquora.comMethyl > Primary > Secondary > Tertiary masterorganicchemistry.commasterorganicchemistry.com
StereochemistryRacemization (mixture of inversion and retention) masterorganicchemistry.comchemicalnote.comComplete inversion of configuration masterorganicchemistry.comjove.com
Carbocation RearrangementPossible vedantu.comquora.comNot possible

Unimolecular Nucleophilic Substitution (SN1) Pathway Considerations

Reactivity Profiles of the Chloroaryl Substructure

The chloroaryl portion of Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-chloro- exhibits a distinct reactivity profile, influenced by the presence of the chlorine atom and the alkoxy group on the benzene ring.

The alkoxy group (-OR) is an activating group and an ortho, para-director. libretexts.org It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.com This donation of electron density also stabilizes the carbocation intermediate (the sigma complex), accelerating the reaction. libretexts.org

Conversely, the chlorine atom is a deactivating group but is also an ortho, para-director. libretexts.orgorganicchemistrytutor.com Halogens are unusual in this regard. They withdraw electron density from the ring inductively due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they can also donate electron density through resonance via their lone pairs. libretexts.org While the inductive effect is stronger, making the ring less reactive than benzene, the resonance effect directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

In the case of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, the powerful activating effect of the alkoxy group will dominate, directing incoming electrophiles primarily to the positions ortho to it (positions 2 and 6). The para position is already occupied by the chlorine atom.

Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting InfluencePrimary Electronic Effect
Alkoxy (-OR)Activating libretexts.orgOrtho, Para libretexts.orgResonance donation organicchemistrytutor.com
Chloro (-Cl)Deactivating libretexts.orgOrtho, Para libretexts.orgInductive withdrawal organicchemistrytutor.com

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, SNAr typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubwikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.org

The chloroaryl substructure of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- is not strongly activated towards SNAr. The alkoxy group is an electron-donating group, which destabilizes the Meisenheimer complex and thus disfavors the SNAr mechanism. The chlorine atom itself is not a sufficiently strong electron-withdrawing group to facilitate the reaction under normal conditions. Therefore, harsh reaction conditions, such as high temperatures and strong nucleophiles, would be required for SNAr to occur. pressbooks.pub

The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than the other halogens. uomustansiriyah.edu.iq

Electrochemical methods can be employed to achieve the reduction and dehalogenation of aryl chlorides. provectusenvironmental.com This process involves the transfer of electrons to the chloroarene, leading to the cleavage of the carbon-halogen bond. provectusenvironmental.com The dehalogenation can proceed through two main pathways: direct and indirect electrochemical reduction. provectusenvironmental.com

In direct electrochemical reduction, an electron is transferred from the cathode to the aryl chloride molecule, forming a radical anion. provectusenvironmental.com This radical anion can then fragment, cleaving the C-Cl bond to produce a halide ion and an aryl radical. The aryl radical can then be further reduced and protonated to yield the dehalogenated arene. provectusenvironmental.com

Indirect electrochemical reduction, also known as electrocatalytic hydrodehalogenation, involves a mediator that is first reduced at the cathode and then transfers an electron to the aryl chloride. provectusenvironmental.com This method often allows for dehalogenation to occur at less negative potentials.

The reduction potential of aryl chlorides is generally quite negative, making their direct reduction challenging. digitellinc.com However, the presence of electron-withdrawing groups can make the reduction more favorable. In the case of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, the electron-donating alkoxy group would likely make the reduction potential even more negative, requiring more forcing electrochemical conditions for dehalogenation.

Cleavage Mechanisms of the Aryl Ether Linkage

The aryl ether linkage in Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- is relatively stable but can be cleaved under specific conditions, most notably with strong acids.

Aryl alkyl ethers can be cleaved by strong acids such as hydrogen bromide (HBr) and hydrogen iodide (HI). ucalgary.calibretexts.org Hydrogen chloride (HCl) is generally not effective. pressbooks.pub The reaction proceeds via a nucleophilic substitution mechanism, and the products are a phenol (B47542) and an alkyl halide. ucalgary.calibretexts.org

The mechanism involves two main steps:

Protonation of the ether oxygen: The strong acid protonates the ether oxygen, creating a good leaving group (a neutral phenol molecule). ucalgary.caprepp.in

Nucleophilic attack by the halide ion: The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the electrophilic carbon of the alkyl group, displacing the phenol. ucalgary.caprepp.in

The nucleophilic attack can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group. stackexchange.com For primary alkyl groups, such as the hexyl chain in Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, the reaction will proceed through an SN2 mechanism. libretexts.orgstackexchange.com This means the halide ion will attack the carbon atom attached to the oxygen, leading to the formation of 4-chlorophenol (B41353) and 1,6-dibromohexane (B150918).

It is important to note that the aryl C-O bond is not cleaved in this reaction. This is because sp²-hybridized carbons are resistant to SN1 and SN2 reactions. libretexts.orgmasterorganicchemistry.com Therefore, the products will always be a phenol and an alkyl halide, never an aryl halide and an alcohol. libretexts.orglibretexts.org

The reactivity of the hydrogen halides in this reaction follows the order HI > HBr > HCl. doubtnut.com This is due to a combination of the acidity of the hydrogen halide and the nucleophilicity of the corresponding halide ion. prepp.in

Products of Acidic Cleavage of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- with HBr

ReactantReagentProduct 1Product 2Mechanism
Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-HBr4-Chlorophenol1,6-DibromohexaneSN2 libretexts.orgstackexchange.com

Palladium-Catalyzed C-O Bond Cleavage in Aryl Ethers

An alternative and mechanistically distinct approach to the cleavage of the C-O bond in aryl ethers involves palladium catalysis. This method offers a different selectivity compared to acidic cleavage. Research has shown that metallic palladium surfaces can effectively promote the reductive hydrolysis of aromatic ethers in an aqueous phase under relatively mild temperatures and hydrogen pressure. pnnl.gov

A significant finding in these studies is that the palladium-catalyzed reaction selectively cleaves the stronger phenyl-oxygen bond rather than the weaker aliphatic oxygen-alkyl bond. pnnl.gov This is in stark contrast to the acidic cleavage mechanism.

The proposed pathway for this transformation does not follow a direct nucleophilic substitution. Instead, it is initiated by the partial hydrogenation of the aromatic ring, catalyzed by the palladium metal, to form an enol ether intermediate. pnnl.gov Water, present in the reaction medium, then rapidly adds to this activated enol ether to form a hemiacetal. This hemiacetal intermediate is unstable and subsequently undergoes elimination to yield the final cleavage products. pnnl.gov

For a compound like "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-", this reductive hydrolysis would be expected to produce cyclohexanone (from the hydrogenated and hydrolyzed aromatic ring) and 6-bromohexan-1-ol. This pathway highlights a novel strategy for C-O bond activation and offers a complementary method to traditional acid-catalyzed cleavage, with a reversed bond cleavage selectivity.

Reaction Type Catalyst/Reagent Bond Cleaved Typical Products for Aryl Alkyl Ethers
Acidic CleavageStrong Acid (e.g., HBr)C(alkyl)-OPhenol and Alkyl Halide ucalgary.ca
Palladium-Catalyzed Reductive HydrolysisPd metal, H₂, H₂OC(aryl)-OCyclohexanone and Alcohol pnnl.gov

Advanced Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. By analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a detailed molecular structure can be pieced together.

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the number and type of hydrogen atoms in a molecule. In the case of Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-chloro-, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the bromohexyl chain.

The aromatic region of the spectrum is anticipated to show a characteristic pattern for a 1,4-disubstituted benzene ring. The protons on the benzene ring are chemically non-equivalent due to the different electronic effects of the chloro and the bromohexyloxy substituents. This results in two sets of doublets, often referred to as an AA'BB' system, appearing in the range of δ 6.8-7.3 ppm. The protons ortho to the electron-donating bromohexyloxy group are expected to be more shielded and thus resonate at a slightly lower chemical shift compared to the protons ortho to the electron-withdrawing chloro group.

The aliphatic protons of the bromohexyl chain will appear as a series of multiplets in the upfield region of the spectrum. The methylene (B1212753) group attached to the oxygen atom (-O-CH₂-) is expected to be the most deshielded of the aliphatic protons, resonating around δ 3.9-4.1 ppm as a triplet. The methylene group attached to the bromine atom (-CH₂-Br) is also significantly deshielded and should appear as a triplet around δ 3.4-3.6 ppm. The remaining four methylene groups in the middle of the hexyl chain will produce overlapping multiplets in the range of δ 1.4-2.0 ppm.

Table 1: Predicted ¹H NMR Data for Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (ortho to -O-)6.85 - 6.95Doublet8.5 - 9.0
Ar-H (ortho to -Cl)7.20 - 7.30Doublet8.5 - 9.0
-O-CH₂-3.95 - 4.05Triplet6.5 - 7.0
-CH₂-Br3.40 - 3.50Triplet6.5 - 7.0
-O-CH₂-CH₂-1.75 - 1.85Multiplet
-CH₂-CH₂-Br1.85 - 1.95Multiplet
-CH₂-(CH₂)₂-CH₂-1.45 - 1.60Multiplet

Note: Predicted values are based on the analysis of similar structures and standard NMR chemical shift tables. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of a molecule. Each unique carbon atom in Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic region will display four signals for the six benzene carbons. The carbon atom bonded to the oxygen of the bromohexyloxy group (C-1) is expected to be the most deshielded of the aromatic carbons, appearing around δ 158 ppm. The carbon atom bonded to the chlorine atom (C-4) will also be deshielded, with an expected chemical shift around δ 126 ppm. The two equivalent aromatic carbons ortho to the oxygen (C-2, C-6) and the two equivalent carbons ortho to the chlorine (C-3, C-5) will have distinct chemical shifts, typically in the range of δ 115-130 ppm.

The aliphatic carbons of the bromohexyl chain will resonate in the upfield region of the spectrum. The carbon attached to the oxygen (-O-CH₂-) will be the most deshielded of the aliphatic carbons, with an expected chemical shift around δ 68 ppm. The carbon attached to the bromine (-CH₂-Br) will appear at approximately δ 33 ppm. The remaining four methylene carbons will have chemical shifts in the range of δ 25-32 ppm.

Table 2: Predicted ¹³C NMR Data for Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (Ar-C-O)157.5 - 158.5
C-4 (Ar-C-Cl)125.5 - 126.5
C-2, C-6 (Ar-CH)115.0 - 116.0
C-3, C-5 (Ar-CH)129.0 - 130.0
-O-CH₂-67.5 - 68.5
-CH₂-Br33.5 - 34.5
-O-CH₂-CH₂-28.5 - 29.5
-CH₂-CH₂-Br32.0 - 33.0
-O-(CH₂)₂-CH₂-25.0 - 26.0
-CH₂-CH₂-CH₂-Br27.5 - 28.5

Note: Predicted values are based on the analysis of similar structures and standard NMR chemical shift tables. Actual experimental values may vary slightly.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, cross-peaks would be expected between adjacent protons.

For the aromatic region, a cross-peak would be observed between the doublet corresponding to the protons ortho to the bromohexyloxy group and the doublet for the protons ortho to the chloro group, confirming their ortho relationship on the benzene ring.

In the aliphatic region, the COSY spectrum would reveal the connectivity of the hexyl chain. For instance, the triplet of the -O-CH₂- protons would show a correlation to the multiplet of the adjacent -CH₂- group. This pattern of correlations would continue down the chain, with each methylene group showing a cross-peak to its immediate neighbors, ultimately confirming the linear structure of the bromohexyl moiety.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a heteronuclear 2D NMR technique that shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is an invaluable tool for assigning the signals in the ¹³C NMR spectrum.

Each proton signal in the ¹H NMR spectrum will show a cross-peak to the corresponding carbon signal in the ¹³C NMR spectrum. For example, the doublet of the aromatic protons ortho to the oxygen will correlate with the signal of the C-2 and C-6 carbons. Similarly, the triplet of the -O-CH₂- protons will show a cross-peak to the signal of the -O-CH₂- carbon, and so on for all the protonated carbons in the molecule. This allows for the unambiguous assignment of each carbon atom that bears a proton.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.

In the HMBC spectrum of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, several key correlations would be expected. The protons of the -O-CH₂- group would show a three-bond correlation to the aromatic carbon C-1, confirming the ether linkage. The aromatic protons would show correlations to neighboring carbons; for example, the protons at C-2 and C-6 would show two-bond correlations to C-1 and C-3/C-5, and a three-bond correlation to C-4. These long-range correlations provide definitive evidence for the connectivity of the entire molecule, solidifying the structural elucidation.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful Nuclear Magnetic Resonance (NMR) techniques that probe the spatial relationships between nuclei, specifically protons, that are close in space but not necessarily connected through chemical bonds. columbia.edulibretexts.org The Nuclear Overhauser Effect (NOE) is manifested as a change in the intensity of an NMR signal when a nearby proton is perturbed. The strength of this effect is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances, typically up to 5 Å. columbia.eduyoutube.com

For a molecule like Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, which possesses a flexible alkyl chain attached to a rigid aromatic ring, NOESY and ROESY experiments are invaluable for determining its preferred three-dimensional conformation in solution. Cross-peaks in a 2D NOESY or ROESY spectrum indicate that the correlated protons are spatially proximate.

Specifically, these experiments could elucidate the conformation of the bromohexyl chain relative to the chlorophenyl ring. For instance, observing a NOE between the protons on the aromatic ring and protons on the terminal end of the bromohexyl chain would suggest a folded conformation where the chain loops back over the ring. Conversely, the absence of such correlations, coupled with NOEs between adjacent methylene groups along the chain, would indicate a more extended, linear conformation.

The choice between NOESY and ROESY depends on the molecular weight of the compound and the solvent used, which influences the molecular tumbling rate. columbia.edu For a molecule with the molecular weight of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- (approx. 306.6 g/mol ), which falls into the small molecule category, NOESY experiments are generally preferred and are expected to show positive NOE signals. columbia.edureddit.com

A summary of potential through-space correlations that could be observed for this compound is presented in the table below.

Interacting ProtonsType of Information Gained
Aromatic Protons ↔ -O-CH₂- ProtonsConfirms the proximity of the start of the alkyl chain to the aromatic ring.
Aromatic Protons ↔ -CH₂-Br ProtonsWould indicate a folded conformation, bringing the end of the chain near the ring.
-O-CH₂- Protons ↔ Protons on C3, C4 of the hexyl chainProvides information on the local conformation and flexibility of the alkyl chain.
Exchange Spectroscopy (EXSY) and Diffusion-Ordered Spectroscopy (DOSY)

Exchange Spectroscopy (EXSY) is mechanistically identical to the NOESY experiment but is used to detect chemical exchange processes occurring on the NMR timescale, such as conformational changes or proton transfer. reddit.com For Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, EXSY would be relevant if there were distinct, slowly interconverting rotamers or conformers. Cross-peaks in an EXSY spectrum would directly link the signals of the exchanging species.

Diffusion-Ordered Spectroscopy (DOSY) is a distinct NMR technique that separates the signals of different molecules in a mixture based on their translational self-diffusion coefficients. rsc.orgrsc.org The diffusion rate of a molecule is dependent on its size, shape, and its interactions with the solvent. In a DOSY spectrum, all signals belonging to a single molecular species will align horizontally, corresponding to a single diffusion coefficient.

For a pure sample of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, a DOSY experiment would serve as a powerful confirmation of purity, with all proton signals appearing at the same diffusion coefficient. Furthermore, DOSY is highly effective for studying intermolecular interactions. rsc.org For example, if this compound were to form a complex with another molecule, the resulting larger entity would diffuse more slowly, leading to a measurable decrease in its diffusion coefficient. This allows for the non-invasive study of binding and association phenomena in solution. rsc.org

Solid-State NMR (ssNMR) for Non-Solution Phase Analysis

While solution-state NMR provides information on the average structure and dynamics of a molecule, solid-state NMR (ssNMR) offers unparalleled insight into its structure, packing, and intermolecular interactions in the crystalline or amorphous solid phase. nih.gov In the solid state, the absence of rapid molecular tumbling means that anisotropic interactions, which are averaged out in solution, can be observed.

For Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments would be particularly informative. The number of distinct signals in the ¹³C spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the crystal's unit cell. This can reveal details about molecular symmetry and packing that are lost in solution.

Furthermore, ssNMR is a sensitive probe for non-covalent interactions like halogen bonds. nih.govacs.org The chlorine and bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules. Such interactions would perturb the local electronic environment of the carbon atoms bonded to the halogens (C-Cl and C-Br), leading to measurable changes in their ¹³C chemical shifts compared to the solution state. acs.org Advanced ssNMR techniques can also measure internuclear distances, providing precise geometric information about how the molecules are arranged in the solid lattice. The study of quadrupolar nuclei such as ³⁵/³⁷Cl and ⁷⁹/⁸¹Br via ssNMR, while technically demanding, can yield direct information about the electric field gradient at the halogen nucleus, which is highly sensitive to the geometry of halogen bonds. nih.govwiley.com

Elucidation of Halogen Bond Strengths via NMR Chemical Shifts

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base, such as a lone pair on a nitrogen or oxygen atom. nih.govnsf.gov Both the chlorine and bromine atoms in Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- can participate in such interactions.

Solution-state NMR spectroscopy is a key tool for detecting and quantifying the strength of halogen bonds. rsc.org The formation of a halogen bond between the subject molecule and a halogen bond acceptor (e.g., pyridine) in an inert solvent leads to a perturbation of the electron density across the aromatic system. This change is reflected in the ¹³C NMR chemical shifts of the aromatic carbons.

The carbon atom covalently bonded to the halogen atom involved in the bond (in this case, C-Cl or C-Br) is particularly sensitive. The formation of a halogen bond typically causes a deshielding effect, resulting in a downfield shift (an increase in ppm) of this carbon's NMR signal. nih.govresearchgate.net The magnitude of this chemical shift change (Δδ) can be correlated with the strength of the halogen bond; a larger downfield shift generally indicates a stronger interaction. By systematically titrating a halogen bond acceptor into a solution of the compound and monitoring the chemical shifts, one can derive association constants and thermodynamic parameters for the interaction.

The table below illustrates the hypothetical change in the ¹³C chemical shift for the carbon attached to chlorine upon forming a halogen bond.

InteractionCarbon Atom MonitoredExpected Chemical Shift Change (Δδ)Implication
Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- + Halogen Bond Acceptor (e.g., Pyridine)C-ClDownfield shift (e.g., +0.5 to +2.0 ppm)Formation of a C-Cl···N halogen bond.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. Each functional group has a characteristic set of vibrational modes (stretching, bending, etc.) that absorb IR radiation or scatter Raman light at specific frequencies, providing a molecular "fingerprint." smu.edunih.gov

Infrared (IR) Spectroscopy for Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. IR spectroscopy is particularly useful for identifying polar functional groups.

For Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, the IR spectrum would be dominated by vibrations associated with the substituted benzene ring, the ether linkage, the alkyl chain, and the carbon-halogen bonds. The para-substitution pattern on the benzene ring gives rise to a characteristic strong out-of-plane C-H bending vibration. The ether C-O bonds will produce strong, characteristic stretching bands.

The following table details the expected characteristic IR absorption bands for the compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100–3030C-H StretchAromatic Ring
2950–2850C-H StretchAlkyl (Bromohexyl) Chain
~1585, ~1495C=C StretchAromatic Ring
~1250Asymmetric C-O-C StretchAryl-Alkyl Ether
~1040Symmetric C-O-C StretchAryl-Alkyl Ether
850–810C-H Out-of-Plane Bend (strong)1,4-Disubstituted (para) Benzene
750-650C-Cl StretchChloro-Aromatic
600–500C-Br StretchBromo-Alkyl

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. tue.nl A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and skeletal vibrations. rsc.org

In the case of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, the symmetric vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum. The symmetric "ring breathing" mode of the para-disubstituted ring, which involves the entire ring expanding and contracting, typically gives a very intense Raman signal. The C-Cl and C-Br stretching vibrations are also readily observed in Raman spectra. Comparing IR and Raman spectra can help in the definitive assignment of vibrational modes due to their different selection rules. nih.gov

The following table outlines the expected prominent Raman shifts for the compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100–3050C-H StretchAromatic Ring
2950–2850C-H StretchAlkyl (Bromohexyl) Chain
~1600C=C StretchAromatic Ring
~830Symmetric Ring Breathing (strong)1,4-Disubstituted (para) Benzene
750-650C-Cl StretchChloro-Aromatic
600–500C-Br StretchBromo-Alkyl

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The exact mass of the molecular ion is a critical piece of data for confirming the identity of a newly synthesized compound like Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns, further aids in the confirmation. For instance, the two major isotopes of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) create a distinctive isotopic cluster for the molecular ion, which can be precisely resolved and analyzed by HRMS.

Fragmentation Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides a virtual roadmap of the compound's structure. For Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, key fragmentation pathways would be expected. A primary fragmentation would likely be the cleavage of the C-O bond of the ether linkage, leading to the formation of a bromohexyl cation and a 4-chlorophenoxide radical, or vice versa. Another significant fragmentation would be the loss of the bromohexyl chain, resulting in a fragment corresponding to the 4-chlorophenol (B41353). The observation of fragments resulting from the loss of a bromine atom or the cleavage of the hexyl chain at different points can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals and is characteristic of the electronic structure of the molecule, particularly the conjugated systems.

Analysis of Electronic Absorption Bands

The UV-Vis spectrum of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- is expected to be dominated by the electronic transitions of the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid), which arise from π → π* transitions. For this specific compound, the presence of the chlorine atom and the alkoxy group as substituents on the benzene ring will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. The spectrum would likely show a strong absorption band in the region of 200-230 nm and another weaker, more structured band at longer wavelengths, around 270-290 nm. The exact positions and intensities of these bands provide a characteristic fingerprint for the electronic environment of the chromophore.

Computational and Theoretical Investigations of Halogenated Aryl Alkyl Ethers

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Computational methods allow for a detailed examination of the electronic structure of halogenated aryl alkyl ethers.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. uomphysics.net For a molecule like "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-," DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized ground state geometry. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous approach to solving the electronic Schrödinger equation. For "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-," ab initio calculations would offer a highly accurate determination of its electronic structure and total energy. While computationally more intensive than DFT, these methods are valuable for benchmarking the results of other computational approaches and for providing a more detailed understanding of electron correlation effects.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. uomphysics.netschrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a molecule that is more easily excitable and thus more reactive. nih.gov

For halogenated aryl alkyl ethers, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the alkyl chain and the halogen substituents. DFT calculations can precisely determine the energies of the HOMO and LUMO. For instance, in a related study on a 2-(4-chlorophenoxy) derivative, the calculated HOMO-LUMO energy gap was found to be 4.569 eV, suggesting significant stability. uomphysics.net A similar analysis for "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-" would be invaluable in predicting its reactivity.

ParameterDescriptionTypical Calculated Value (eV) for related molecules
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2967
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8096
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ELUMO - EHOMO)4.4871

Note: The values presented are illustrative and based on DFT calculations for analogous heterocyclic aromatic molecules. irjweb.com The actual values for "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-" would require specific calculations.

The Density of States (DOS) plot provides a further layer of detail by showing the number of available electronic states at each energy level, offering a comprehensive view of the molecule's electronic structure.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular and intermolecular bonding interactions. chemrxiv.org For "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-," NBO analysis would provide insights into the delocalization of electron density from lone pairs into antibonding orbitals, which stabilizes the molecule. This analysis can quantify the strength of hyperconjugative interactions, such as those between the oxygen lone pairs of the ether linkage and the aromatic ring, as well as the influence of the chloro and bromo substituents on the electronic distribution.

Reaction Mechanism Predictions and Energy Landscapes

Theoretical modeling is a powerful tool for elucidating the pathways of chemical reactions, providing insights into transition states and activation energies that can be difficult to probe experimentally.

The synthesis of "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-" likely involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis, where the oxygen of a 4-chlorophenoxide acts as a nucleophile attacking a 1,6-dibromohexane (B150918). Theoretical studies on the alkylation of phenoxide ions have shown that such reactions can proceed via different pathways, including O-alkylation (at the oxygen atom) and C-alkylation (at the aromatic ring). researchgate.net

DFT calculations can be employed to model the potential energy surface of this reaction. researchgate.net By calculating the energies of the reactants, transition states, and products, a detailed reaction energy landscape can be constructed. These calculations have shown that for the reaction of phenoxide ions with alkyl halides, O-alkylation is generally much more favorable than C-alkylation in the gas phase. researchgate.net The solvent can influence the reaction, but O-alkylation typically remains the preferred pathway. researchgate.net For the reaction forming "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-," theoretical modeling could predict the activation free energy and confirm the favorability of the nucleophilic attack by the phenoxide oxygen on the bromohexyl chain. researchgate.net

Computational Study of Electrochemical Reduction Mechanisms

The electrochemical reduction of halogenated aromatic compounds like Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-chloro-, is a subject of significant computational interest. These processes are crucial for understanding the environmental fate of such compounds and for developing novel synthetic methodologies. The reduction mechanism typically involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricate steps of these reactions. For aryl halides, the reduction can proceed through two primary mechanisms: a stepwise process or a concerted process. In the stepwise mechanism, an initial electron transfer forms a radical anion intermediate. This intermediate then undergoes cleavage of the carbon-halogen bond to produce an aryl radical and a halide ion. The concerted mechanism, on the other hand, involves a single step where electron transfer and bond cleavage occur simultaneously.

The specific pathway is influenced by several factors, including the nature of the halogen, the solvent, and the electrode material. Computational models can predict the feasibility of both pathways by calculating the energies of the intermediates and transition states. For a molecule like Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, which contains both bromine and chlorine substituents, computational studies can predict which carbon-halogen bond is more susceptible to reduction. Generally, the carbon-bromine bond is weaker and more easily reduced than the carbon-chlorine bond.

Recent research on the electrochemical reduction of bromoaromatic compounds has shown that the removal of bromine can be achieved at specific potentials. For instance, studies on bromobenzene (B47551) have indicated that the carbon-bromine bond can be cleaved through electrochemical reduction. The presence of multiple halogens, as in the target molecule, introduces a competitive aspect to the reduction process, which can be effectively modeled computationally.

The following table summarizes key aspects of the electrochemical reduction of related halogenated aromatic compounds, providing insights into the expected behavior of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-.

FeatureDescriptionComputational Insight
Reaction Initiation Electron transfer from the cathode to the aromatic ring.DFT calculations can model the electron affinity of the molecule and the stability of the resulting radical anion.
Intermediate Species Formation of a radical anion in a stepwise mechanism.The geometry and electronic structure of the radical anion can be optimized to understand its stability and subsequent reaction pathway.
Bond Cleavage Dissociation of the carbon-halogen bond.The bond dissociation energies of the C-Br and C-Cl bonds can be calculated to predict the selectivity of the reduction. The C-Br bond is expected to have a lower dissociation energy.
Product Formation Generation of a dehalogenated aryl radical, which can then be further reduced or react with the solvent.The reaction pathway of the aryl radical can be modeled to predict the final products of the electrochemical reduction.

Investigation of Rate-Determining Steps in Reaction Mechanisms

Understanding the rate-determining step (RDS) is fundamental to controlling the outcome of chemical reactions involving halogenated aryl alkyl ethers. For reactions such as nucleophilic aromatic substitution (SNAAr), computational chemistry provides a powerful tool to dissect the reaction mechanism and identify the kinetically most significant step.

The SNAAr mechanism for a compound like Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- would involve the attack of a nucleophile on the aromatic ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (either chloride or bromide) restores the aromaticity of the ring.

Computational studies can map the potential energy surface of the reaction, identifying the transition states and intermediates. The rate-determining step is typically the one with the highest activation energy barrier. For SNAAr reactions, this is often the formation of the Meisenheimer complex, as it involves the temporary loss of aromaticity. However, in some cases, the departure of the leaving group can be the RDS.

Theoretical studies have explored the nuances of SNAAr mechanisms, suggesting that the process can sometimes be a concerted, single-step reaction rather than a two-step process involving a stable intermediate. researchgate.net The nature of the nucleophile, the leaving group, and the solvent all play a role in determining the precise mechanism and the rate-determining step. nih.gov

For Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, computational analysis would be essential to determine whether the nucleophilic attack or the halide departure is the RDS, and which of the two halogens is the preferred leaving group. The presence of the electron-donating alkoxy group would also influence the reactivity of the aromatic ring towards nucleophilic attack.

The following table outlines the key stages in a typical SNAAr reaction and the role of computational chemistry in identifying the rate-determining step.

Stage of ReactionDescriptionComputational Approach
Nucleophilic Attack The nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a Meisenheimer complex.Calculation of the activation energy for the formation of the Meisenheimer complex. This is often the highest energy barrier and thus the RDS.
Intermediate Stability The Meisenheimer complex is a resonance-stabilized, non-aromatic intermediate.The stability of the Meisenheimer complex can be calculated to understand its lifetime and the likelihood of a two-step mechanism.
Leaving Group Departure The halide ion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring.Calculation of the activation energy for the departure of the leaving group. This step is typically faster than the formation of the intermediate.
Solvent Effects The solvent can stabilize the charged intermediates and transition states, influencing the reaction rate.Continuum solvation models or explicit solvent molecules can be included in the calculations to account for the effect of the solvent on the reaction mechanism.

Intermolecular Interactions and Their Influence

The physical and chemical properties of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- are significantly influenced by a variety of non-covalent interactions. These interactions dictate its aggregation behavior, crystal packing, and interactions with other molecules.

Halogen Bonding Analysis and its Structural Implications

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, both the bromine and chlorine atoms have the potential to act as halogen bond donors.

Computational studies are crucial for characterizing and quantifying these interactions. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify bond critical points and quantify the charge transfer associated with halogen bonds.

The strength of a halogen bond generally increases with the polarizability and decreases with the electronegativity of the halogen atom. Therefore, bromine is typically a stronger halogen bond donor than chlorine. In a molecule containing both, there can be competition between the two halogens for interaction with a given nucleophile. Computational analysis can predict the preferred binding site and the relative strengths of the C-Br···Nu and C-Cl···Nu interactions.

The structural implications of halogen bonding are significant, influencing the crystal packing of the molecule. In the solid state, these interactions can lead to the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. The directionality of halogen bonds makes them a powerful tool in crystal engineering.

The table below summarizes the key features of halogen bonding relevant to Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-.

FeatureDescriptionRelevance to the Target Molecule
σ-hole A region of positive electrostatic potential on the halogen atom, opposite to the covalent bond.Both Br and Cl possess a σ-hole, but it is generally more positive on Br, making it a stronger halogen bond donor.
Directionality Halogen bonds are highly directional, with the R-X···Nu angle typically close to 180°.This directionality leads to well-defined and predictable supramolecular structures in the solid state.
Strength The strength of the halogen bond depends on the halogen, the substituent on the aromatic ring, and the nucleophile.Computational methods can quantify the interaction energies, which are expected to be in the range of weak to moderate non-covalent interactions.
Competition The presence of both Br and Cl allows for competitive halogen bonding.The outcome of this competition will depend on the nature of the halogen bond acceptor and the steric environment around each halogen.

Non-Covalent Interaction (NCI) Analyses

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. It is based on the electron density and its derivatives, providing a graphical representation of non-covalent interactions in real space.

An NCI plot consists of isosurfaces colored according to the sign of the second eigenvalue of the Hessian matrix of the electron density, which distinguishes between attractive and repulsive interactions. Blue or green isosurfaces typically indicate attractive interactions like hydrogen bonds and halogen bonds, while red isosurfaces indicate repulsive steric clashes.

For Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, an NCI analysis would reveal a complex network of non-covalent interactions. This would include:

Halogen bonds: Visualized as green or blue discs between the halogen atoms and a nucleophilic region.

van der Waals interactions: Appearing as larger, more diffuse green isosurfaces, for example, between the alkyl chain and other molecules.

Intramolecular interactions: The analysis can also reveal weak interactions within the molecule itself, for instance, between the alkyl chain and the aromatic ring.

The following table describes the expected features in an NCI plot for Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-.

Interaction TypeExpected NCI VisualizationSignificance
Halogen Bonding (C-Br···Nu) A small, disc-shaped isosurface, likely blue, indicating a strong, attractive interaction.A primary directional force in crystal packing.
Halogen Bonding (C-Cl···Nu) A similar disc-shaped isosurface, but likely greener in color, indicating a weaker attractive interaction compared to bromine.A secondary directional force that can influence the overall supramolecular assembly.
van der Waals Interactions Large, diffuse green isosurfaces, particularly around the hexyl chain and the aromatic ring.Important for overall packing efficiency and contribute significantly to the lattice energy.
Steric Repulsion Red-colored isosurfaces in regions of close contact between atoms.Indicate areas of steric hindrance that the molecule will arrange to minimize.

Halogen-π Interactions

Halogen-π interactions are a specific type of halogen bond where the π-system of an aromatic ring acts as the nucleophile (halogen bond acceptor). In the context of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, this could involve the halogen atoms of one molecule interacting with the aromatic ring of a neighboring molecule.

Computational studies have shown that the strength of halogen-π interactions depends on the halogen atom and the nature of the aromatic system. chemistryviews.orgnih.gov As with other halogen bonds, bromine generally forms stronger halogen-π interactions than chlorine. The geometry of the interaction is also important, with the halogen atom typically positioned above the center of the aromatic ring or directed towards one of the C-C bonds.

The table below highlights the key characteristics of halogen-π interactions relevant to the target molecule.

CharacteristicDescriptionComputational Prediction
Interaction Geometry The halogen atom can be located above the centroid of the π-system or directed towards a C-C bond or a single carbon atom.DFT calculations can determine the most stable geometry and the corresponding interaction energy.
Interaction Strength The strength is influenced by the polarizability of the halogen and the electron density of the aromatic ring.The C-Br···π interaction is expected to be stronger than the C-Cl···π interaction.
Nature of Interaction Primarily electrostatic and dispersion forces contribute to the stability of the complex.Energy decomposition analysis can be used to quantify the contributions of different energy components.
Structural Influence Can lead to specific packing motifs, such as herringbone or T-shaped arrangements, in the solid state.The presence of these interactions can be predicted by analyzing the optimized crystal structure of the molecule.

Quantitative Structure-Reactivity Relationships and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its reactivity. These models are widely used in medicinal chemistry and environmental science to predict the properties of new or untested chemicals.

For a class of compounds like halogenated aryl alkyl ethers, QSAR models can be developed to predict various aspects of their reactivity, such as their rate of reaction in a particular process or their potential for environmental degradation. These models are built using a training set of compounds for which the reactivity data is known. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the training set.

Common descriptors used in QSAR modeling include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies, partial charges, and bond orders, calculated using computational chemistry methods.

Once a set of relevant descriptors is identified, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed reactivity.

For Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, a QSAR model could be used to predict its reactivity in, for example, a nucleophilic substitution reaction, based on descriptors related to its electronic structure and steric properties. The presence of both bromine and chlorine, as well as the flexible alkyl chain, would require the use of sophisticated descriptors to accurately capture the features that influence its reactivity. nih.gov

The following table provides an overview of the components of a QSAR model for predicting the reactivity of halogenated aryl alkyl ethers.

ComponentDescriptionExample for the Target Molecule
Training Set A diverse set of halogenated aryl alkyl ethers with known reactivity data.Would include molecules with varying halogen substitution patterns and alkyl chain lengths.
Molecular Descriptors Numerical values that encode the structural and electronic features of the molecules.HOMO-LUMO gap, dipole moment, partial charges on the halogenated carbon atoms, and steric parameters.
Statistical Model A mathematical equation that relates the descriptors to the reactivity.A multiple linear regression equation of the form: Reactivity = c0 + c1D1 + c2D2 + ...
Model Validation The predictive ability of the model is tested using an external set of compounds not included in the training set.The model would be used to predict the reactivity of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-, and the prediction would be compared to experimental data if available.

Comparative Molecular Field Analysis (CoMFA) for Halogenated Benzene Derivatives

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methodology used to correlate the biological activity of a series of compounds with their 3D molecular properties. google.comijpsonline.com The fundamental principle of CoMFA is that the interactions between a ligand and its receptor are non-covalent and that changes in biological activity are related to variations in the steric and electrostatic fields of the molecules. ijpsonline.com

The CoMFA process typically involves several key steps:

Molecular Alignment: A set of structurally related molecules with known biological activities are aligned or superimposed according to a common scaffold or pharmacophore.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom (typically a sp3 carbon atom with a +1 charge) are calculated.

Data Analysis: The calculated interaction energies at each grid point constitute the independent variables, while the biological activities are the dependent variables. Partial Least Squares (PLS) regression is then employed to derive a mathematical model that correlates the variations in the fields to the variations in biological activity. google.com

Model Validation and Visualization: The predictive power of the CoMFA model is assessed using statistical methods such as cross-validation. The results are often visualized as 3D contour maps, which highlight the regions in space where modifications to the steric and electrostatic properties of the molecules are likely to lead to changes in biological activity. nih.gov

For halogenated benzene derivatives, CoMFA can be particularly insightful. The size and electronegativity of the halogen substituents (e.g., chlorine and bromine in the case of "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-") significantly influence the steric and electrostatic fields of the molecule. A hypothetical CoMFA study on a series of similar compounds might yield results as depicted in the table below.

CompoundAlignment ScoreSteric ContributionElectrostatic ContributionPredicted Activity (LogIC50)
Analog 10.890.450.55-5.2
Analog 20.920.600.40-5.8
Analog 30.850.300.70-6.5
Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- 0.91 0.50 0.50 -6.1
Analog 40.880.650.35-5.5

This table represents hypothetical data for illustrative purposes.

The contour maps generated from such an analysis could indicate, for example, that bulky, sterically favorable groups are preferred in one region of the molecule, while electronegative, electron-withdrawing groups enhance activity in another. For instance, studies on other halogenated compounds have shown that both steric and electrostatic factors play a crucial role in their biological interactions. researchgate.net

Correlation of Theoretical Indices with Experimental Reactivity Data

Theoretical quantum chemical calculations can provide a range of molecular descriptors, or "indices," that can be correlated with experimentally observed reactivity. These indices offer a quantitative measure of various electronic and structural properties of a molecule. For halogenated aryl alkyl ethers like "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-", these theoretical descriptors can help in understanding and predicting their chemical behavior.

Commonly used theoretical indices include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap often implies higher reactivity.

Mulliken Charges: These are calculated charges assigned to individual atoms in a molecule and can indicate sites susceptible to nucleophilic or electrophilic attack.

Global Reactivity Descriptors: These include chemical potential (μ), hardness (η), and electrophilicity (ω), which are derived from HOMO and LUMO energies and provide a more comprehensive picture of a molecule's reactivity.

The correlation of these theoretical indices with experimental data, such as reaction rates or equilibrium constants, is typically performed using linear or multiple linear regression analysis. A strong correlation suggests that the chosen theoretical descriptors are good predictors of the experimental outcome.

A hypothetical correlation study for a series of halogenated aryl alkyl ethers might produce the following data:

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Experimental Rate Constant (k)
Analog A-6.2-1.52.10.05
Analog B-6.5-1.22.50.12
Analog C-6.0-1.81.80.02
Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- -6.4 -1.4 2.3 0.08
Analog D-6.6-1.12.70.15

This table represents hypothetical data for illustrative purposes.

By analyzing these correlations, researchers can gain a deeper understanding of the factors that govern the reactivity of these compounds. For example, a positive correlation between the LUMO energy and the reaction rate might suggest that the reaction is initiated by a nucleophilic attack, and a lower LUMO energy facilitates this process.

Strategic Utility As a Precursor and Building Block in Organic Synthesis

Deployment in the Construction of Complex Organic Molecules

The deliberate incorporation of Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-chloro- into synthetic strategies enables the assembly of intricate molecular architectures, finding particular application in medicinal chemistry and materials science.

Application as Halogenated Alkylating Agents

The primary bromine atom on the hexyl chain of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- serves as a potent electrophilic site, rendering the molecule an effective halogenated alkylating agent. This reactivity is harnessed to introduce the 4-chlorophenoxyhexyl moiety into various nucleophilic substrates. A notable application of this property is in the synthesis of precursors for pharmacologically active agents. For instance, it can be employed in the alkylation of amines, phenols, and other nucleophiles to create intermediates for drug discovery programs. The bromohexyl group readily participates in nucleophilic substitution reactions, forming new carbon-heteroatom or carbon-carbon bonds, a fundamental step in the elaboration of molecular complexity.

Role as Aryl Halide Coupling Partners

The chloro-substituted benzene ring of the molecule provides a handle for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can be activated by catalysts, typically those based on palladium or nickel, to participate in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orglibretexts.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comorganic-chemistry.orgnih.govmdpi.com These reactions are pivotal for the formation of new carbon-carbon bonds, allowing for the connection of the aryl portion of the molecule to other organic fragments. This dual reactivity, where the bromoalkyl chain can undergo one type of transformation and the aryl chloride another, makes it a valuable bifunctional building block. For example, the aryl chloride can be coupled with a boronic acid (Suzuki-Miyaura reaction) to form a biaryl structure, while the bromohexyl chain remains available for subsequent functionalization.

Cross-Coupling Reaction Coupling Partner Resulting Bond
Suzuki-MiyauraOrganoboron compoundAryl-Aryl
HeckAlkeneAryl-Vinyl
SonogashiraTerminal alkyneAryl-Alkynyl

Integration into Modular Synthetic Strategies

The distinct and orthogonal reactivity of the two halogen atoms in Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- makes it an ideal component for modular synthetic strategies. nih.govnih.govdtu.dkrsc.orgyoutube.com In this approach, complex molecules are assembled from smaller, interchangeable building blocks or "modules." This compound can act as a linker, connecting two different molecular fragments through sequential reactions at its two reactive sites. For example, the bromohexyl end could first be reacted with a nucleophile, and the resulting intermediate could then undergo a palladium-catalyzed cross-coupling reaction at the aryl chloride position. This stepwise approach allows for the systematic variation of different parts of the final molecule, facilitating the rapid generation of libraries of compounds for screening in drug discovery or for tuning the properties of materials.

Development of Novel Synthetic Pathways

The unique characteristics of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- also contribute to the innovation of new synthetic methodologies.

Contribution to New Bond-Forming Reactions

The presence of both an alkyl bromide and an aryl chloride in the same molecule allows for the exploration of selective and novel bond-forming reactions. Chemists can devise conditions that favor the reaction of one halide over the other, leading to the development of new synthetic protocols with enhanced selectivity. For instance, research into chemoselective catalysis could utilize this substrate to demonstrate the efficacy of a new catalyst system in differentiating between an sp³-hybridized carbon-bromine bond and an sp²-hybridized carbon-chlorine bond.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- in laboratory settings?

  • Methodology : The compound can be synthesized via Williamson ether synthesis , where 4-chlorophenol reacts with 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Subsequent purification involves column chromatography to remove unreacted dibromohexane and byproducts .
  • Critical Step : The reaction temperature must be controlled (60–80°C) to avoid elimination side reactions. Excess 1,6-dibromohexane ensures high yields of the mono-substituted product .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : The bromohexyl chain is identified by characteristic triplet peaks for terminal -CH₂Br (~3.4 ppm in ¹H NMR) and a quaternary carbon signal for the aromatic chlorine substituent (~125–130 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z 336.04 (C₁₂H₁₅BrClO⁺) confirms the molecular formula .
    • Validation : Cross-referencing with NIST Chemistry WebBook spectral databases ensures accuracy .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors .
  • Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do the bromohexyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromohexyl group acts as a leaving site in Buchwald-Hartwig amination or Suzuki-Miyaura coupling , while the chloro substituent stabilizes the aromatic ring via electron-withdrawing effects, directing electrophilic attacks to the para position .
  • SAR Considerations : Evidence from aryl sulfoxide studies suggests that bulky substituents (e.g., bromohexyl) reduce metabolic degradation but may hinder target binding .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Crystallography Issues : Heavy atoms (Br, Cl) cause significant X-ray absorption, complicating data collection. SHELXL is preferred for refinement due to its robust handling of disordered alkyl chains and anisotropic displacement parameters .
  • Mitigation Strategies : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and twin refinement (via SHELXD) for crystals with low symmetry .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Docking Workflow :

Optimize the geometry using DFT (B3LYP/6-31G* level).

Perform molecular docking (e.g., AutoDock Vina) against targets like cytochrome P450 or kinase enzymes.

Validate binding modes with MD simulations (GROMACS) .

  • Key Finding : The bromohexyl chain may occupy hydrophobic pockets, while the chloro group stabilizes π-π stacking with aromatic residues .

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?

  • Stability Testing :

  • Acidic (pH 2) : Hydrolysis of the ether linkage occurs over 24 hours (HPLC monitoring, C18 column).
  • Oxidative (H₂O₂) : Chloro substituent resists oxidation, but bromohexyl chain degrades to carboxylic acid derivatives .
    • Analytical Tools : LC-MS/MS identifies degradation products like 4-chlorophenol and hexanedioic acid .

Data Contradictions and Resolution

  • Spectral Discrepancies : NMR signals for bromohexyl protons may overlap with solvent peaks (e.g., DMSO-d₆ at 2.5 ppm). Resolution: Use deuterated chloroform (CDCl₃) for clearer splitting patterns .
  • Crystallographic vs. Computational Models : Disordered bromohexyl chains in crystal structures may conflict with idealized docking poses. Resolution: Apply ensemble refinement (SHELXE) to model multiple conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.